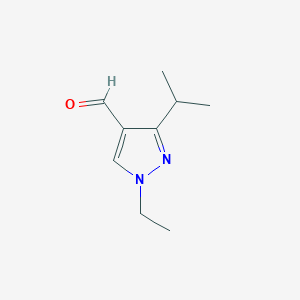

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Description

Historical Development and Research Significance

The synthesis of this compound represents a milestone in the evolution of pyrazole chemistry. Pyrazoles, first systematically studied by Ludwig Knorr in 1883, gained prominence due to their structural diversity and biological relevance. The introduction of alkyl and carbonyl substituents to the pyrazole core, as seen in this compound, became feasible through advancements in condensation and oxidation methodologies during the late 20th century.

A pivotal development was the adaptation of the Claisen-Schmidt condensation for pyrazole derivatives, enabling the efficient introduction of aldehyde groups. For instance, the compound’s synthesis often involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazole-4-methanol with oxidizing agents such as manganese dioxide (MnO₂) in acetone, achieving moderate yields (~52%). The CAS registry number 1247982-17-7, assigned to this compound, reflects its formal recognition as a distinct chemical entity in the early 21st century.

Table 1: Key Historical Milestones in Pyrazole Chemistry

Position Within Pyrazole Chemistry Research Domain

This compound occupies a critical niche in pyrazole chemistry due to its dual functionality: the electron-withdrawing aldehyde group enhances reactivity for further derivatization, while the ethyl and isopropyl substituents modulate steric and electronic properties. These features make it a versatile intermediate for constructing complex molecules.

The compound’s structure aligns with trends in medicinal chemistry, where substituted pyrazoles are valued for their pharmacokinetic properties. For example, the isopropyl group improves lipophilicity, potentially enhancing blood-brain barrier permeability in drug candidates. Spectroscopic characterization, including ¹H NMR (δ 9.84 ppm for the aldehyde proton) and IR (C=O stretch at ~1689 cm⁻¹), confirms its structural integrity.

Table 2: Structural and Spectroscopic Data

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O | High-resolution mass spectrometry |

| ¹H NMR (DMSO-d₆) | δ 9.84 (s, CHO), 7.59 (s, CH) | 400 MHz NMR |

| IR (KBr) | 1689 cm⁻¹ (C=O) | Fourier-transform IR |

Properties

IUPAC Name |

1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-11-5-8(6-12)9(10-11)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKZJMBZNZAFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production scale .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Ethyl-3-isopropyl-1H-pyrazole-4-methanol.

Substitution: Various N-alkylated pyrazole derivatives.

Scientific Research Applications

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the development of bioactive molecules.

Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The nature of substituents on the pyrazole ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Lipophilicity and Steric Effects : The isopropyl group in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted analog (138.17 vs. 166.22 g/mol). This may enhance membrane permeability but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : Benzoyl- and phenyl-substituted analogs (e.g., 4c and 4e in ) exhibit higher molecular weights and demonstrate significant antioxidant activity (IC50 values comparable to ascorbic acid). Their aromatic rings likely contribute to radical scavenging via conjugation effects, a feature absent in aliphatic-substituted derivatives .

- Reactivity : All analogs retain the aldehyde group, enabling participation in condensation reactions. However, bulky substituents (e.g., benzoyl) may sterically hinder reactivity compared to smaller groups like ethyl or methyl .

Spectral and Analytical Data Comparison

- IR Spectroscopy: The benzoyl-phenyl analog (4b) shows distinct peaks for C=O (1633 cm⁻¹), Ar-NO2 (1348 cm⁻¹), and CHO (2798 cm⁻¹) . Similar bands are expected in the target compound, though the absence of nitro or aromatic groups would alter the fingerprint region.

- NMR Spectroscopy : In 4b, the aldehyde proton resonates at δ 9.17–9.24 ppm, while aromatic protons appear between δ 6.98–7.94 ppm . For 1-ethyl-3-isopropyl derivatives, upfield shifts for aliphatic protons (ethyl/isopropyl) and a downfield aldehyde signal (δ ~9–10 ppm) are anticipated.

Biological Activity

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring with ethyl, isopropyl, and formyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The structure of this compound can be represented by the following molecular formula:

- Molecular Formula: C₉H₁₄N₂O

- IUPAC Name: 1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde

| Property | Value |

|---|---|

| Molecular Weight | 166.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Pyrazole ring with aldehyde |

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3-isopropylpyrazole with a formylating agent, such as the Vilsmeier-Haack reagent (DMF and POCl₃). This method allows for controlled conditions to yield high purity and yield of the compound.

Biological Activity

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of covalent bonds with biological macromolecules.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds can exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Some research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in animal models.

- Anticancer Potential : Preliminary studies indicate that pyrazole-based compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its efficacy in modulating inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethyl and isopropyl substituents | Antimicrobial, anti-inflammatory |

| 1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehyde | Methyl instead of ethyl | Limited antimicrobial activity |

| 3-Isopropyl-1H-pyrazole-4-carbaldehyde | No ethyl substituent | Moderate anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach adapts methods used for analogous pyrazole-4-carbaldehydes, such as reacting substituted pyrazole precursors with aldehydes under basic catalysis. For example, K₂CO₃ in refluxing ethanol or methanol facilitates the introduction of the aldehyde group at the 4-position of the pyrazole ring . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., phase-transfer catalysts for heterogeneous systems). Yield optimization often requires iterative adjustment of molar ratios and reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrazole ring protons appear between δ 6.5–8.5 ppm, depending on substitution .

- IR Spectroscopy : Strong absorption bands near 1680–1700 cm⁻¹ confirm the presence of the aldehyde group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating loss of the isopropyl or ethyl groups .

Advanced Research Questions

Q. How can computational tools predict the reactivity and supramolecular packing of this compound?

- Mercury CSD : Analyze crystal packing motifs and intermolecular interactions (e.g., C–H···O hydrogen bonds involving the aldehyde group) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the aldehyde group and pyrazole N-atoms are likely reactive centers .

- Molecular Dynamics Simulations : Model solvation effects and stability under varying pH or temperature conditions.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbaldehydes?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing isopropyl with methyl) to isolate contributions to bioactivity .

- Experimental Replication : Control variables such as solvent purity, assay protocols (e.g., MIC values for antimicrobial tests), and cell lines used in cytotoxicity studies.

- Meta-Analysis : Cross-reference datasets from crystallographic (e.g., Cambridge Structural Database) and biochemical databases to identify outliers or methodological biases .

Q. How does X-ray crystallography validate the molecular structure and conformation?

Single-crystal X-ray diffraction provides bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between the pyrazole ring and substituents. For example, the ethyl and isopropyl groups often adopt staggered conformations to minimize steric hindrance. Refinement using SHELXL ensures precise electron density mapping, critical for confirming tautomeric forms (e.g., 1H- vs. 2H-pyrazole) .

Methodological Considerations

Table 1: Key Techniques for Structural and Functional Analysis

| Technique | Application | Example Data Output |

|---|---|---|

| X-ray Crystallography | Determines absolute configuration and packing interactions | CCDC entry with R-factor < 0.05 |

| HPLC-PDA | Purity assessment (>98% for pharmacological studies) | Retention time: 12.3 min, λ_max 254 nm |

| DSC/TGA | Thermal stability analysis (decomposition onset: ~200°C) | Melting point: 110–112°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.